1-Cyclobutylmethyl-1h-indole-2,3-dione
Overview
Description
1-Cyclobutylmethyl-1h-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-cyclobutylmethyl-1h-indole-2,3-dione, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s predicted boiling point is 3649±250 °C, and its predicted density is 1287±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects . These effects could be related to the modulation of the activities of the compound’s targets, leading to changes in the associated biological processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .
Preparation Methods
The synthesis of 1-Cyclobutylmethyl-1h-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclobutylmethylamine with isatin (1H-indole-2,3-dione) under acidic or basic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Cyclobutylmethyl-1h-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole dione to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-Cyclobutylmethyl-1h-indole-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Cyclobutylmethyl-1h-indole-2,3-dione can be compared with other indole derivatives such as:
1-Methyl-1h-indole-2,3-dione: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
1-Benzyl-1h-indole-2,3-dione: Contains a benzyl group, leading to different chemical and biological properties.
1-Phenyl-1h-indole-2,3-dione: The phenyl group provides unique reactivity and biological activity.
The uniqueness of this compound lies in its cyclobutylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(cyclobutylmethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPIYUDVQYVCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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